Cas no 873-42-7 (3,5-dichloropyrazin-2-amine)

3,5-Dichloropyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with chlorine atoms at the 3 and 5 positions and an amino group at the 2 position. This structure imparts reactivity suitable for use as a key intermediate in pharmaceutical and agrochemical synthesis. Its dichlorinated pyrazine scaffold offers versatility in cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex molecules. The compound's stability and well-defined reactivity profile make it valuable for researchers developing active ingredients or specialty chemicals. It is typically handled under controlled conditions due to its potential sensitivity to moisture and light.
3,5-dichloropyrazin-2-amine structure
3,5-dichloropyrazin-2-amine structure
商品名:3,5-dichloropyrazin-2-amine
CAS番号:873-42-7
MF:C4H3Cl2N3
メガワット:163.992717981339
MDL:MFCD11040179
CID:706521
PubChem ID:11586346

3,5-dichloropyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Amino-3,5-dichloropyrazine
    • 2-Pyrazinamine,3,5-dichloro-
    • 3,5-dichloro pyrazin-2-amine
    • 3,5-Dichloro-2-pyrazinamine
    • 3,5-Dichloropyrazin-2-ylamine
    • 3,5-dichloropyrazin-2-amine
    • Pyrazinamine, 3,5-dichloro-
    • PubChem23606
    • KSC495K9P
    • AMRVETKYGCRGPJ-UHFFFAOYSA-N
    • 3,5-bis(chloranyl)pyrazin-2-amine
    • BCP23368
    • BBL102342
    • RW3334
    • CA0045
    • STL556142
    • VP40028
    • TRA0031950
    • AB62777
    • BL001936
    • SY014382
    • 3,5-Dichloro-2-pyrazinamine (ACI)
    • Pyrazinamine, 3,5-dichloro- (9CI)
    • Pyrazine, 2-amino-3,5-dichloro- (7CI, 8CI)
    • 3.5-Dichloro-pyrazin-2-ylamine
    • SCHEMBL913739
    • MFCD11040179
    • AM20070391
    • 2-AMINO-3,5-DICHLOROPYRAZINE;2-Amino-3,5-dichloropyrazine
    • CS-W018737
    • 873-42-7
    • AKOS006307034
    • Q-103277
    • EN300-197244
    • A842099
    • DTXSID30468972
    • FT-0647300
    • AS-18581
    • DB-002174
    • A1H4N
    • MDL: MFCD11040179
    • インチ: 1S/C4H3Cl2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
    • InChIKey: AMRVETKYGCRGPJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(N)=NC=C(N=1)Cl

計算された属性

  • せいみつぶんしりょう: 162.970403g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 162.970403g/mol
  • 単一同位体質量: 162.970403g/mol
  • 水素結合トポロジー分子極性表面積: 51.8Ų
  • 重原子数: 9
  • 複雑さ: 99.8
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.607
  • ふってん: 275.6°C at 760 mmHg
  • フラッシュポイント: 120.457℃
  • 屈折率: 1.633
  • PSA: 51.80000
  • LogP: 1.94680

3,5-dichloropyrazin-2-amine セキュリティ情報

3,5-dichloropyrazin-2-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,5-dichloropyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D402063-100g
2-AMino-3,5-dichloropyrazine
873-42-7 97%
100g
$1800 2024-06-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014382-10g
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene
873-42-7 >97%
10g
¥160.0 2023-09-15
TRC
D436135-25g
3,5-Dichloro-2-pyrazinamine
873-42-7
25g
$ 850.00 2022-06-05
eNovation Chemicals LLC
K09981-1Kg
3,5-Dichloropyrazin-2-amine
873-42-7 98%
1kg
$1800 2023-09-03
abcr
AB466953-10 g
3,5-Dichloropyrazin-2-amine; min. 95%
873-42-7
10g
€170.40 2023-07-18
Chemenu
CM111112-100g
3,5-dichloropyrazin-2-amine
873-42-7 95%+
100g
$*** 2023-05-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014382-25g
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene
873-42-7 >97%
25g
¥420.0 2023-09-15
TRC
D436135-1g
3,5-Dichloro-2-pyrazinamine
873-42-7
1g
$ 125.00 2022-06-05
abcr
AB466953-100 g
3,5-Dichloropyrazin-2-amine; min. 95%
873-42-7
100g
€695.20 2023-07-18
eNovation Chemicals LLC
K09981-500g
3,5-Dichloropyrazin-2-amine
873-42-7 98%
500g
$940 2024-05-24

3,5-dichloropyrazin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  3 h, 100 °C
リファレンス
Efficient Halogenation of 2-Aminopyrazine
Lizano, Enric; et al, Synlett, 2019, 30(17), 2000-2003

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 1-Chloro-3H-1,2-benziodoxol-3-one Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one
Wang, Mengzhou; et al, Organic Letters, 2016, 18(9), 1976-1979

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  72 h, rt
リファレンス
Efficient Halogenation of 2-Aminopyrazine
Lizano, Enric; et al, Synlett, 2019, 30(17), 2000-2003

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Selectfluor Solvents: Dimethylformamide ;  12 h, 15 °C
リファレンス
Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr
Hu, Jiao; et al, Organic & Biomolecular Chemistry, 2019, 17(26), 6342-6345

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ;  10 h, 100 °C
リファレンス
Synthesis of N-substituted 2-aminothiazolo[4,5-b]pyrazines by tandem reaction of o-aminohalopyrazines with isothiocyanates
Kwak, Se Hun; et al, Bulletin of the Korean Chemical Society, 2012, 33(12), 4271-4274

3,5-dichloropyrazin-2-amine Raw materials

3,5-dichloropyrazin-2-amine Preparation Products

3,5-dichloropyrazin-2-amine 関連文献

3,5-dichloropyrazin-2-amineに関する追加情報

Professional Introduction to 3,5-dichloropyrazin-2-amine (CAS No. 873-42-7)

3,5-dichloropyrazin-2-amine, with the chemical formula C₄H₂Cl₂N₄, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 873-42-7, has garnered attention due to its versatile applications in synthesizing biologically active molecules. Its unique structural properties, featuring two chlorine substituents on a pyrazine ring and an amine group at the 2-position, make it a valuable building block for further chemical modifications.

The synthesis of 3,5-dichloropyrazin-2-amine typically involves the chlorination of pyrazine derivatives followed by selective functionalization. The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity, allowing for nucleophilic substitution reactions that are crucial in drug development. This reactivity has been leveraged in the creation of novel compounds targeting various therapeutic areas.

In recent years, 3,5-dichloropyrazin-2-amine has been explored in the development of antiviral and anticancer agents. Its pyrazine core is a common motif in pharmacophores, contributing to its potential as a scaffold for small-molecule drugs. For instance, studies have demonstrated its utility in designing inhibitors of enzymes involved in viral replication. The chlorine atoms provide handles for further derivatization, enabling the creation of compounds with enhanced binding affinity and selectivity.

One notable application of 3,5-dichloropyrazin-2-amine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the pyrazine ring with appropriate substituents, researchers have developed molecules that can selectively inhibit specific kinases. The amine group at the 2-position allows for further functionalization, enabling the tuning of physicochemical properties such as solubility and metabolic stability.

The agrochemical industry also benefits from 3,5-dichloropyrazin-2-amine, where it serves as a precursor in the synthesis of herbicides and fungicides. Its structural features contribute to the efficacy of these compounds by improving their interaction with biological targets. For example, derivatives of this compound have shown promise in controlling resistant weed species by disrupting essential plant metabolic pathways.

Advances in computational chemistry have further enhanced the understanding of 3,5-dichloropyrazin-2-amine's reactivity and potential applications. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into how it can be optimized for therapeutic use. These computational approaches complement experimental efforts, accelerating the discovery process.

The safety and environmental impact of 3,5-dichloropyrazin-2-amine are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and minimize environmental release. Efforts are ongoing to develop greener synthetic routes that reduce waste and improve sustainability without compromising yield or purity.

In conclusion, 3,5-dichloropyrazin-2-amine (CAS No. 873-42-7) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable the synthesis of biologically active molecules targeting various diseases. As research continues to uncover new uses for this compound, its importance in chemical synthesis is likely to grow further.

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